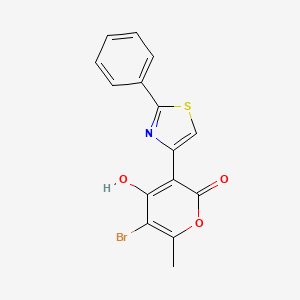![molecular formula C17H15N5 B13373082 3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13373082.png)
3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole is a complex organic compound that features both an indole and a tetrazole moiety. Indole is a significant heterocyclic system found in many natural products and pharmaceuticals, while tetrazole is known for its stability and diverse biological activities .
Métodos De Preparación
The synthesis of 3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . For the tetrazole moiety, a common approach is the cycloaddition reaction of azides with nitriles . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Análisis De Reacciones Químicas
3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or sulfonyl chlorides
Aplicaciones Científicas De Investigación
3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The tetrazole ring enhances the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and proteins .
Comparación Con Compuestos Similares
3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole is unique due to its dual indole-tetrazole structure. Similar compounds include:
4-ethylphenyl derivatives: These compounds share the ethylphenyl group but lack the tetrazole moiety.
Tetrazole derivatives: Compounds like 1-(4-ethylphenyl)-2-(1H-tetrazol-5-yl)ethanone share the tetrazole ring but differ in the rest of the structure.
Indole derivatives: Various indole-based compounds exhibit similar biological activities but lack the tetrazole ring
This unique combination of indole and tetrazole moieties in this compound makes it a valuable compound in multiple fields of research and industry.
Propiedades
Fórmula molecular |
C17H15N5 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
3-[1-(4-ethylphenyl)tetrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C17H15N5/c1-2-12-7-9-13(10-8-12)22-17(19-20-21-22)15-11-18-16-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3 |
Clave InChI |
NDPXZQAIMVKSHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=NN=N2)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorobenzyl)-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13373004.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine](/img/structure/B13373005.png)
![N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13373008.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373011.png)


![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)
![N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13373029.png)
![6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373032.png)
![tert-butyl 3-({[2-(2,4-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13373035.png)
![7-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373036.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B13373037.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373047.png)
![4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine](/img/structure/B13373048.png)
